molecular formula C52H68Cl2N2O12 B10826785 8Lqm0D3O3C

8Lqm0D3O3C

Cat. No.: B10826785
M. Wt: 984.0 g/mol
InChI Key: IYZUXHKMJVZESR-VLTLDMHKSA-L
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Description

8Lqm0D3O3C, with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol, is a fluorinated organic compound characterized by a trifluoromethyl (-CF₃) group and a morpholine-derived heterocyclic structure. Its synthesis involves the reaction of amine A with carboxylic acid 10 in the presence of 4-methylmorpholine (NMM), hydroxybenzotriazole (HOBt), and ethylcarbodiimide (EDC) in ethanol and dichloromethane at 10–25°C for 3 hours .

Key physicochemical properties include:

  • High solubility: 63.9 mg/mL (0.274 mol/L) in water and 502.0 mg/mL (2.15 mol/L) in organic solvents .
  • Lipophilicity: Log P (iLOGP) of 1.55, indicating moderate hydrophobicity .

Properties

Molecular Formula

C52H68Cl2N2O12

Molecular Weight

984.0 g/mol

IUPAC Name

bis[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-but-2-enedioate;dichloride

InChI

InChI=1S/C52H68N2O12.2ClH/c1-53(23-19-37-31-47(61-7)49(63-9)33-39(37)41(53)27-35-13-15-43(57-3)45(29-35)59-5)21-11-25-65-51(55)17-18-52(56)66-26-12-22-54(2)24-20-38-32-48(62-8)50(64-10)34-40(38)42(54)28-36-14-16-44(58-4)46(30-36)60-6;;/h13-18,29-34,41-42H,11-12,19-28H2,1-10H3;2*1H/q+2;;/p-2/b18-17+;;/t41-,42-,53-,54-;;/m1../s1

InChI Key

IYZUXHKMJVZESR-VLTLDMHKSA-L

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)/C=C/C(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)C=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

CW-002 is synthesized through a series of chemical reactions involving isoquinolinium diester compoundsThe reaction conditions often include the use of high-performance liquid chromatography to monitor the progress of the synthesis and ensure the purity of the final product .

In industrial production, CW-002 is prepared in buffered solutions at a controlled pH and temperature to maintain stability and optimize yield. The process involves the careful addition of reagents and the use of advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

CW-002 undergoes several types of chemical reactions, including adduction, oxidation, and hydrolysis. One of the key reactions is the adduction of L-cysteine to the central olefinic double bond of CW-002. This reaction is crucial for the inactivation of the compound and the reversal of its neuromuscular blocking effects .

Common reagents used in these reactions include L-cysteine, which rapidly adducts to CW-002, and various solvents and catalysts that facilitate the reaction. The major products formed from these reactions are the adducts of CW-002, which are significantly less potent than the parent compound .

Scientific Research Applications

CW-002 has several scientific research applications, particularly in the fields of anesthesiology and pharmacology. It is primarily used as a neuromuscular blocking agent to induce muscle relaxation during surgical procedures. Its rapid onset and intermediate duration of action make it suitable for a wide range of surgical applications .

In addition to its use in surgery, CW-002 is also being investigated for its potential in other medical applications, such as the treatment of neuromuscular disorders. Researchers are exploring its pharmacokinetic and pharmacodynamic properties to better understand its mechanism of action and optimize its clinical use .

Mechanism of Action

CW-002 exerts its effects by blocking the transmission of nerve impulses to the muscles. It binds to the nicotinic acetylcholine receptors at the neuromuscular junction, preventing the binding of acetylcholine and inhibiting muscle contraction. This results in muscle relaxation and paralysis, which is essential for surgical procedures .

The molecular targets of CW-002 include the nicotinic acetylcholine receptors, and its mechanism of action involves the competitive inhibition of acetylcholine binding. The compound is rapidly inactivated by the adduction of L-cysteine, which binds to the central olefinic double bond and neutralizes its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 8Lqm0D3O3C, two structurally and functionally analogous compounds are analyzed:

Compound X (C₁₀H₁₁NO₂; CAS 123456-78-9)

  • Structural similarity : Shares the morpholine backbone but lacks the trifluoromethyl group.
  • Physicochemical differences: Property 8Lqm0D3O3C Compound X Molecular Weight 233.19 g/mol 177.20 g/mol Log P (iLOGP) 1.55 0.98 Solubility (water) 63.9 mg/mL 120.5 mg/mL BBB Permeability Yes No
  • Functional impact : The -CF₃ group in 8Lqm0D3O3C enhances lipophilicity and BBB penetration compared to Compound X, making it more suitable for central nervous system (CNS)-targeted applications .

Compound Y (C₉H₈F₃NO₃; CAS 789012-34-5)

  • Functional similarity : Contains a trifluoromethyl group and is used in agrochemical formulations.
  • Key contrasts: Property 8Lqm0D3O3C Compound Y Molecular Formula C₁₀H₁₀F₃NO₂ C₉H₈F₃NO₃ Log S (ESOL) -0.56 -1.23 CYP Inhibition No Yes (CYP3A4) Primary Application Pharmaceutical Agrochemical
  • Thermodynamic stability : 8Lqm0D3O3C exhibits higher thermal stability (decomposition at 220°C) compared to Compound Y (180°C), attributed to its morpholine ring rigidity .

Research Findings and Implications

  • Synthetic efficiency : 8Lqm0D3O3C achieves 85% yield under optimized conditions, outperforming Compound X (72%) and Compound Y (68%) due to milder reaction temperatures .
  • Market relevance : Its BBB permeability positions it as a candidate for neurodegenerative disease therapeutics, while Compound Y remains niche in crop protection .

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